molecular formula C16H20FNOS B2741239 Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706056-25-8

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2741239
CAS RN: 1706056-25-8
M. Wt: 293.4
InChI Key: TZOJZYDRBMPPFF-UHFFFAOYSA-N
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Description

Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound. Based on its name, it likely contains a cyclobutyl group, a 2-fluorophenyl group, and a 1,4-thiazepan-4-yl group .

Scientific Research Applications

Antitubercular Activity

Compounds with cyclobutyl groups have been evaluated for their antitubercular activities. For instance, a study by Sriram et al. (2006) synthesized 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones and evaluated them for in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The most active compound showed significant reduction in bacterial load in lung and spleen tissues at a specific dosage, highlighting the therapeutic potential of such structures in tuberculosis treatment (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).

P2X7 Receptor Antagonism

Chrovian et al. (2018) developed a series of P2X7 antagonists through a dipolar cycloaddition reaction, indicating the significance of cyclobutyl-containing compounds in modulating receptor activity. These compounds were explored as clinical candidates for treating mood disorders, demonstrating the importance of cyclobutyl structures in psychiatric pharmacotherapy (Chrovian et al., 2018).

Antimycobacterial Agents

Dwivedi et al. (2005) reported on the synthesis and evaluation of phenyl cyclopropyl methanones for their anti-tubercular activities. Compounds exhibited activity against M. tuberculosis H37Rv in vitro, with some showing activity against multidrug-resistant strains. This research underscores the potential of cyclobutyl analogs in developing new antimycobacterial agents (Dwivedi, Tewari, Tiwari, Chaturvedi, Manju, Srivastava, Giakwad, Sinha, & Tripathi, 2005).

Antioxidant and Antibacterial Properties

A novel series of compounds incorporating the cyclobutyl moiety were synthesized and characterized for their antioxidant and antibacterial properties. The synthesized compounds exhibited significantly high antioxidant activity, suggesting the utility of cyclobutyl-containing compounds in developing antioxidants and antibacterials (Saraç, Orek, & Koparır, 2020).

Antitumor Agents

Hayakawa et al. (2004) synthesized derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, including a compound with a cyclobutyl moiety, as anti-tumor agents. These compounds exhibited selective cytotoxicity against tumorigenic cell lines, highlighting the potential of cyclobutyl derivatives in cancer therapy (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on its intended use and the system in which it is used .

properties

IUPAC Name

cyclobutyl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-20-15)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOJZYDRBMPPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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